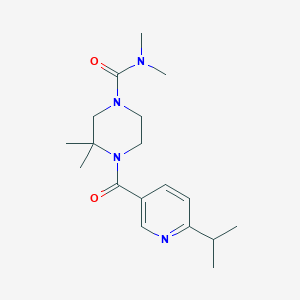![molecular formula C15H20N2O3 B6965379 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6965379.png)
2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-methylpiperazine with 3-bromopropionic acid to form 3-(4-methylpiperazin-1-yl)propanoic acid. This intermediate is then coupled with 2-carboxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Imatinib: Shares a piperazine moiety and is used as a tyrosine kinase inhibitor.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure used in cancer treatment.
Uniqueness: 2-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Propiedades
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIKMBFDARDTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-4-(4-methylphenyl)oxane-4-carboxamide](/img/structure/B6965301.png)

![4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B6965311.png)

![N,N,3,3-tetramethyl-4-[3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoyl]piperazine-1-carboxamide](/img/structure/B6965327.png)

![N,N,3,3-tetramethyl-4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxamide](/img/structure/B6965342.png)

![N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-pyridin-3-yloxyacetamide](/img/structure/B6965354.png)
![2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)acetamide](/img/structure/B6965361.png)
![1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965368.png)
![N-methyl-1-[2-[[2-(5-methylthiophen-2-yl)acetyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6965373.png)
![1-[4-[Methoxy(methyl)sulfamoyl]benzoyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B6965393.png)
![4-[4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965399.png)
